Ethyl 3,5-dibromophenylacetate
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Overview
Description
Ethyl 3,5-dibromophenylacetate is an organic compound with the molecular formula C10H10Br2O2. It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two bromine atoms at the 3 and 5 positions, and the carboxyl group is esterified with ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3,5-dibromophenylacetate can be synthesized through several methods. One common method involves the bromination of phenylacetic acid followed by esterification. The reaction typically proceeds as follows:
Bromination: Phenylacetic acid is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce bromine atoms at the 3 and 5 positions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3,5-dibromophenylacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide can be used to replace the bromine atoms.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Major Products Formed
Substitution: Products vary depending on the nucleophile used, such as methoxy or cyano derivatives.
Reduction: The primary product is 3,5-dibromophenylethanol.
Hydrolysis: The main product is 3,5-dibromophenylacetic acid.
Scientific Research Applications
Ethyl 3,5-dibromophenylacetate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of drugs and active pharmaceutical ingredients.
Material Science: It is employed in the synthesis of polymers and advanced materials.
Biological Studies: It is used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of ethyl 3,5-dibromophenylacetate depends on its specific application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,4-dibromophenylacetate
- Ethyl 3,5-dichlorophenylacetate
- Ethyl 3,5-difluorophenylacetate
Uniqueness
Ethyl 3,5-dibromophenylacetate is unique due to the specific positioning of the bromine atoms, which can influence its reactivity and interactions in chemical and biological systems. Compared to its chlorinated or fluorinated analogs, the bromine atoms provide different steric and electronic effects, making it suitable for specific applications .
Properties
Molecular Formula |
C10H10Br2O2 |
---|---|
Molecular Weight |
321.99 g/mol |
IUPAC Name |
ethyl 2-(3,5-dibromophenyl)acetate |
InChI |
InChI=1S/C10H10Br2O2/c1-2-14-10(13)5-7-3-8(11)6-9(12)4-7/h3-4,6H,2,5H2,1H3 |
InChI Key |
HMRWBMHZFJRQQY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC(=C1)Br)Br |
Origin of Product |
United States |
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